Tert-butyl 2-sulfamoylpropanoate

説明

BenchChem offers high-quality Tert-butyl 2-sulfamoylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-sulfamoylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

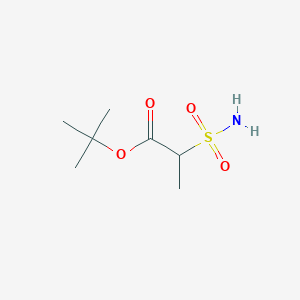

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2-sulfamoylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOSJWSUNDYYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tert-butyl 2-sulfamoylpropanoate CAS 2287298-70-6

An In-Depth Technical Guide to Tert-butyl 2-sulfamoylpropanoate (CAS 2287298-70-6)

Introduction: Unveiling a Scaffold of Potential

Tert-butyl 2-sulfamoylpropanoate enters the chemical landscape as a molecule of significant interest, primarily for its potential utility as a building block in medicinal chemistry and drug discovery. While specific literature on this exact compound is nascent, its structure combines two key functional motifs: a sulfamoyl group and a tert-butyl ester. The sulfamoyl moiety is a well-established pharmacophore present in a multitude of FDA-approved drugs, including diuretics, anticonvulsants, and anticancer agents.[1][2] The tert-butyl ester, conversely, is frequently employed as a protecting group or as a prodrug moiety to enhance lipophilicity and improve pharmacokinetic profiles.[3][4] This guide provides a comprehensive, field-proven perspective on the synthesis, characterization, and potential applications of this promising scaffold, grounded in established chemical principles and data from analogous structures.

Section 1: Molecular Overview and Physicochemical Properties

Tert-butyl 2-sulfamoylpropanoate possesses the chemical formula C₇H₁₅NO₄S and a molecular weight of 209.26 g/mol .[5] The molecule's core is a propanoate backbone, with a primary sulfamoyl group (-SO₂NH₂) at the C-2 position and a tert-butyl group forming the ester. The tert-butyl group acts as a bulky, lipophilic shield, which can prevent premature hydrolysis of the ester and facilitate passage across biological membranes.[3][4] The sulfamoyl group provides a site for hydrogen bonding and potential coordination with metallic cofactors in enzyme active sites, a common interaction for sulfonamide-based drugs.[6][7]

| Property | Value | Source |

| CAS Number | 2287298-70-6 | Internal Database |

| Molecular Formula | C₇H₁₅NO₄S | [5] |

| Molecular Weight | 209.26 g/mol | [5] |

| SMILES Code | CC(S(=O)(N)=O)C(OC(C)(C)C)=O | [5] |

Section 2: Proposed Synthesis and Mechanistic Rationale

While a definitive, published synthesis for this specific molecule is not widely available, a robust and logical synthetic pathway can be proposed based on well-established organosulfur chemistry. The following multi-step protocol is designed for high yield and purity, utilizing common laboratory reagents.

Experimental Protocol: A Chemically Sound Approach

Objective: To synthesize Tert-butyl 2-sulfamoylpropanoate from a commercially available precursor, Tert-butyl 2-bromopropanoate.

Rationale: This pathway is predicated on a nucleophilic substitution to install a sulfur-containing group, which is then oxidized and aminated to form the target sulfamoyl moiety. This approach offers excellent control over the introduction of the key functional group.

Step 1: Synthesis of Sodium 1-(tert-butoxy)-1-oxopropane-2-sulfinate

-

To a solution of Tert-butyl 2-bromopropanoate (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium sulfite (Na₂SO₃, 1.2 eq).

-

Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume in vacuo.

-

The resulting aqueous solution containing the sodium sulfinate salt is carried forward to the next step without extensive purification.

Causality: The bromide is an excellent leaving group, readily displaced by the sulfite nucleophile in an Sₙ2 reaction. The aqueous ethanol mixture ensures solubility for both the organic substrate and the inorganic salt.

Step 2: Synthesis of Tert-butyl 2-(chlorosulfonyl)propanoate

-

Cool the aqueous solution from Step 1 in an ice bath (0-5 °C).

-

To this cooled solution, slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Maintain vigorous stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

-

The reaction mixture will form two layers. Extract the aqueous layer with dichloromethane (DCM, 3x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude sulfonyl chloride. This intermediate is often used immediately in the next step due to its reactivity.

Causality: The sodium sulfinate is converted to the highly reactive sulfonyl chloride. Thionyl chloride is an effective and common reagent for this transformation. The extraction isolates the organic-soluble product from the aqueous reaction medium.

Step 3: Synthesis of Tert-butyl 2-sulfamoylpropanoate

-

Dissolve the crude Tert-butyl 2-(chlorosulfonyl)propanoate from Step 2 in anhydrous DCM and cool to 0 °C.

-

Bubble anhydrous ammonia (NH₃) gas through the solution, or add a solution of ammonium hydroxide (NH₄OH, 2.5 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor for the consumption of the sulfonyl chloride by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Tert-butyl 2-sulfamoylpropanoate.

Causality: The highly electrophilic sulfonyl chloride readily reacts with ammonia, a nucleophile, to form the stable sulfonamide bond, yielding the final product. The workup steps are crucial to remove unreacted reagents and byproducts.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for Tert-butyl 2-sulfamoylpropanoate.

Section 3: Analytical Characterization - A Predictive Approach

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Based on the molecular structure, the following spectroscopic signatures are predicted.

| Technique | Predicted Observations |

| ¹H NMR | - Singlet, 9H, ~1.5 ppm (tert-butyl protons)- Doublet, 3H, ~1.6 ppm (CH₃ protons)- Quartet, 1H, ~3.8 ppm (CH proton, deshielded by sulfamoyl and ester groups)- Broad singlet, 2H, (NH₂ protons, chemical shift can vary) |

| ¹³C NMR | - ~15 ppm (CH₃)- ~28 ppm (C(CH₃)₃)- ~65 ppm (CH-SO₂)- ~83 ppm (C(CH₃)₃)- ~168 ppm (C=O, ester) |

| FT-IR (cm⁻¹) | - 3400-3300 (N-H stretch, two bands for primary amine)- 2980-2960 (C-H stretch, aliphatic)- 1735 (C=O stretch, ester)- 1350 (S=O asymmetric stretch)- 1160 (S=O symmetric stretch)- 1150 (C-O stretch, ester) |

| Mass Spec (EI) | - M⁺ peak at m/z = 209- Prominent fragment at m/z = 153 ([M - C₄H₈]⁺, loss of isobutylene)- Prominent fragment at m/z = 130 ([M - SO₂NH₂]⁺)- Base peak likely at m/z = 57 ([C(CH₃)₃]⁺) |

Section 4: Potential Applications in Drug Discovery and Development

The true value of Tert-butyl 2-sulfamoylpropanoate lies in its potential as a versatile intermediate for creating novel therapeutic agents.

The Prodrug Concept

The tert-butyl ester can function as a classic prodrug.[3] Esterase enzymes present in vivo can hydrolyze the ester to reveal the parent carboxylic acid, 2-sulfamoylpropanoic acid. This bioconversion transforms a more lipophilic, cell-permeable molecule into a more polar, potentially active drug, which may then be cleared renally. This strategy is a cornerstone of modern drug design, used to overcome issues of poor solubility or bioavailability.

Caption: Prodrug activation pathway of Tert-butyl 2-sulfamoylpropanoate.

Targeting Medically Relevant Enzymes

The sulfamoyl (-SO₂NH₂) moiety is a privileged scaffold in medicinal chemistry, known to target several classes of enzymes.[6][7]

-

Carbonic Anhydrases (CAs): Sulfonamides are the classical inhibitors of CAs, enzymes crucial for pH regulation and fluid balance. Inhibition of CAs is a therapeutic strategy for glaucoma, edema, and certain types of cancer.[7] The de-esterified product, 2-sulfamoylpropanoic acid, could be a novel CA inhibitor.

-

Steroid Sulfatase (STS): STS is an important enzyme in the biosynthesis of steroid hormones. Its inhibition is a validated approach for treating hormone-dependent cancers, such as breast and prostate cancer.[7] Sulfamate esters are potent STS inhibitors, and while this molecule is a sulfonamide, its structural similarity warrants investigation in this area.

-

Other Potential Targets: The sulfonamide group has been successfully incorporated into inhibitors of proteases, kinases, and other enzymes, highlighting the broad potential of this functional group.[2][8] Tert-butyl 2-sulfamoylpropanoate provides a chiral scaffold to begin the exploration of these targets.

Conclusion

Tert-butyl 2-sulfamoylpropanoate, while not extensively documented, stands out as a high-potential building block for modern drug discovery. By leveraging established synthetic methodologies, its preparation is straightforward. Its true utility is realized when considering its potential as a prodrug and the proven therapeutic relevance of its core sulfamoyl scaffold. This guide provides the foundational, expert-driven knowledge for researchers and scientists to synthesize, characterize, and strategically deploy this compound in the pursuit of novel and effective therapeutics.

References

- BLD Pharm.

- ResearchGate.

- PubMed.

- RSC Publishing. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.

- Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs.

- ResearchGate.

- PMC.

- ResearchGate. The tert-butyl group in chemistry and biology | Request PDF.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. 2287298-70-6|tert-Butyl 2-sulfamoylpropanoate|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Tert-butyl 2-sulfamoylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-sulfamoylpropanoate is a specialized organic molecule that, while not extensively documented as a commercially available compound, holds significant potential in medicinal chemistry and drug discovery. Its structure, featuring a primary sulfonamide, a propanoate backbone, and a bulky tert-butyl ester, presents a unique combination of functionalities. Primary sulfonamides are a cornerstone in the development of various therapeutic agents, including treatments for epilepsy, hypertension, and glaucoma.[1] The tert-butyl group, known for its steric bulk, can enhance the stability and lipophilicity of a molecule, which are critical parameters in drug design. This guide provides a comprehensive overview of tert-butyl 2-sulfamoylpropanoate, including its molecular characteristics, a plausible synthetic pathway, and its potential applications in the field of drug development.

Molecular Characteristics

Tert-butyl 2-sulfamoylpropanoate is characterized by the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C₇H₁₅NO₄S |

| Molecular Weight | 209.26 g/mol |

The structure of tert-butyl 2-sulfamoylpropanoate is depicted in the diagram below:

Caption: Molecular structure of tert-butyl 2-sulfamoylpropanoate.

Synthesis of Tert-butyl 2-sulfamoylpropanoate

A plausible synthetic route for tert-butyl 2-sulfamoylpropanoate can be envisioned in a two-step process starting from 2-bromopropanoic acid. The first step involves the formation of a sulfonyl chloride, followed by amination to yield the primary sulfonamide. The second key step is the esterification of the carboxylic acid with a tert-butyl group.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for tert-butyl 2-sulfamoylpropanoate.

Experimental Protocol

Step 1: Synthesis of 2-Sulfamoylpropanoic Acid

This step can be achieved through a two-stage process involving the conversion of 2-bromopropanoic acid to its corresponding sulfonic acid, followed by conversion to the sulfonyl chloride and subsequent amination.

-

Sulfonation: 2-Bromopropanoic acid is reacted with sodium sulfite in an aqueous solution to yield sodium 2-sulfopropanoate.

-

Chlorination: The resulting sodium 2-sulfopropanoate is then treated with a chlorinating agent, such as thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), to form 2-(chlorosulfonyl)propanoic acid.

-

Amination: The crude 2-(chlorosulfonyl)propanoic acid is carefully added to an excess of chilled aqueous ammonia. The primary sulfonamide, 2-sulfamoylpropanoic acid, is then isolated after acidification and extraction.

Step 2: Tert-butyl Esterification

The carboxylic acid of 2-sulfamoylpropanoic acid can be esterified using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst.

-

Reaction Setup: To a solution of 2-sulfamoylpropanoic acid in tert-butanol, add 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Esterification: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then quenched with a mild acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure tert-butyl 2-sulfamoylpropanoate.

Potential Applications in Drug Development

The unique structural features of tert-butyl 2-sulfamoylpropanoate suggest several potential applications in the field of drug development:

-

Building Block for Novel Therapeutics: This molecule can serve as a versatile building block for the synthesis of more complex drug candidates. The primary sulfonamide group can be further functionalized, and the tert-butyl ester can act as a protecting group or be hydrolyzed to the corresponding carboxylic acid.

-

Enzyme Inhibitors: Sulfonamide-containing compounds are well-known inhibitors of various enzymes, most notably carbonic anhydrases. The structural motif of tert-butyl 2-sulfamoylpropanoate could be explored for its potential to inhibit specific enzyme targets.

-

Pro-drug Development: The tert-butyl ester can function as a pro-drug moiety. In vivo, esterases can cleave the ester bond, releasing the active carboxylic acid form of the drug. This can improve the pharmacokinetic properties of a parent compound.

Conclusion

While not a readily available chemical, tert-butyl 2-sulfamoylpropanoate represents a molecule of interest for medicinal chemists and drug discovery scientists. Its synthesis is achievable through established organic chemistry methodologies. The combination of a primary sulfonamide and a tert-butyl ester within a small molecular framework provides a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug development.

References

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

-

Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

Bartoli, G., et al. (2005). A mild and chemoselective deprotection of tert-butyl ethers using anhydrous CeCl3 and NaI in acetonitrile. The Journal of Organic Chemistry, 70(1), 169-174. [Link]

Sources

Suppliers and price of Tert-butyl 2-sulfamoylpropanoate

An In-Depth Technical Guide on the Sourcing, Synthesis, and Application of Tert-butyl 2-sulfamoylpropanoate (CAS 2287298-70-6).

Strategic Sourcing, Synthesis Protocols, and Quality Assurance

Executive Summary

Tert-butyl 2-sulfamoylpropanoate (CAS 2287298-70-6 ) is a specialized aliphatic sulfonamide intermediate used primarily in the development of enzyme inhibitors (e.g., carbonic anhydrase, metalloproteinases) and as a chiral building block in peptidomimetic synthesis. Its structure combines a labile tert-butyl ester protecting group with a polar primary sulfonamide moiety, offering orthogonal reactivity for convergent synthesis strategies.

Due to its niche application, this compound is classified as a High-Value/Low-Volume (HVLV) intermediate. It is rarely held in bulk inventory by generalist distributors, requiring a targeted sourcing strategy or in-house synthesis for gram-scale requirements.

Technical Specifications & Chemical Identity

| Property | Specification |

| CAS Number | 2287298-70-6 |

| Chemical Name | Tert-butyl 2-sulfamoylpropanoate |

| Synonyms | 2-Sulfamoylpropionic acid tert-butyl ester; t-Butyl 2-sulfamoylpropionate |

| Molecular Formula | C |

| Molecular Weight | 209.26 g/mol |

| SMILES | CC(S(=O)(N)=O)C(OC(C)(C)C)=O |

| Physical State | White to off-white solid (typically) |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Insoluble in Water |

| Storage | Cold Chain (2–8°C) ; Hygroscopic; Store under inert gas (Argon/Nitrogen) |

Market Analysis: Suppliers & Pricing

Supply Chain Landscape

This compound is not a commodity chemical. It is predominantly supplied by Contract Research Organizations (CROs) and specialized building block manufacturers.

-

Primary Tier (Stockists): Companies like BLD Pharm and Enamine are the most reliable sources for immediate stock (mg to gram scale).

-

Secondary Tier (Aggregators): Vendors like MolPort, eMolecules, and ChemSpace list the compound but often fulfill via the Primary Tier, adding lead time and markup.

-

Custom Synthesis: For quantities >50g, custom synthesis is often more cost-effective than buying catalog options.

Pricing Estimates (Q4 2025)

Note: Prices are volatile and depend on stock availability.

| Quantity | Estimated Price Range (USD) | Lead Time | Sourcing Strategy |

| 100 mg | $85 – $150 | 1–2 Weeks | Direct Purchase (R&D Screening) |

| 1 g | $350 – $600 | 2–3 Weeks | Direct Purchase (Hit-to-Lead) |

| 10 g | $1,800 – $2,500 | 4–6 Weeks | Bulk Inquiry / Custom Synthesis |

| 100 g+ | Inquire (RFQ) | 8–12 Weeks | Contract Manufacturing (CMO) |

Procurement Insight: Due to the "Special Offer" status often seen with suppliers like BLD Pharm, always request a fresh Certificate of Analysis (CoA) before purchase to ensure the batch hasn't degraded, as the tert-butyl group is acid-labile.

Strategic Sourcing Decision Tree

The following diagram outlines the logic for deciding between purchasing and synthesizing the compound based on project phase and timeline.

Application Note & Protocol: Synthesis of tert-Butyl 2-Sulfamoylpropanoate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Sulfamoylpropanoates in Medicinal Chemistry

Sulfonamide-containing molecules are a cornerstone of modern pharmacology, exhibiting a vast array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The sulfamoyl group (–SO₂NH₂) in particular, is often utilized as a bioisostere for carboxylic acids, offering similar physicochemical properties such as acidity and hydrogen bonding capabilities, but with enhanced metabolic stability.[1][3] The synthesis of α-sulfamoyl esters, such as tert-butyl 2-sulfamoylpropanoate, provides valuable building blocks for the development of novel therapeutic agents. This application note provides a detailed protocol for the synthesis of tert-butyl 2-sulfamoylpropanoate via the nucleophilic substitution of tert-butyl 2-bromopropionate with sulfamide. The described methodology is based on established principles of sulfonamide alkylation and is designed to be a robust and reproducible procedure for research and development laboratories.[4]

Reaction Scheme & Mechanism

The synthesis proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of sulfamide, a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in tert-butyl 2-bromopropionate. The reaction is facilitated by a non-nucleophilic base, which deprotonates the sulfamide to enhance its nucleophilicity.

Reaction:

Mechanism:

-

Deprotonation of Sulfamide: A suitable base, such as lithium hydride (LiH), deprotonates one of the amino groups of sulfamide to form a more nucleophilic sulfamide anion.

-

Nucleophilic Attack: The sulfamide anion then acts as a nucleophile, attacking the α-carbon of tert-butyl 2-bromopropionate. This is a concerted step where the new N-C bond forms simultaneously as the C-Br bond breaks.

-

Product Formation: The bromide ion is displaced, and the desired product, tert-butyl 2-sulfamoylpropanoate, is formed along with the protonated base and the bromide salt.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of tert-butyl 2-sulfamoylpropanoate.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | CAS No. |

| tert-Butyl 2-bromopropionate | ≥97% | Sigma-Aldrich | 39149-80-9 |

| Sulfamide | 99% | Acros Organics | 7803-58-9 |

| Lithium Hydride (LiH) | 95% | Alfa Aesar | 7580-67-8 |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |

| Methanol (MeOH) | ACS Grade | Fisher Scientific | 67-56-1 |

| Deionized Water | - | - | 7732-18-5 |

Equipment:

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes and needles

-

Stirring hotplate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add sulfamide (1.0 g, 10.4 mmol).

-

Seal the flask with a septum and purge with dry nitrogen for 10 minutes.

-

Add anhydrous N,N-dimethylformamide (DMF, 40 mL) via syringe and stir until the sulfamide is fully dissolved.

-

Carefully add lithium hydride (LiH, 0.083 g, 10.4 mmol) portion-wise to the stirring solution at room temperature. Caution: LiH reacts with moisture and can be flammable. Handle in a dry, inert atmosphere.

-

-

Addition of Electrophile:

-

Once the effervescence from the addition of LiH has ceased (approximately 15-20 minutes), add tert-butyl 2-bromopropionate (2.17 g, 10.4 mmol) dropwise to the reaction mixture via syringe over 5 minutes.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (tert-butyl 2-bromopropionate) should be consumed, and a new, more polar spot corresponding to the product should appear.

-

-

Work-up and Isolation:

-

Upon completion of the reaction, carefully quench the reaction by slowly adding deionized water (50 mL) to the stirring mixture. Caution: The addition of water to any unreacted LiH will be exothermic and produce hydrogen gas.

-

The product will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.

-

-

Purification:

-

Recrystallize the crude product from methanol to afford pure tert-butyl 2-sulfamoylpropanoate as a white crystalline solid.

-

Dry the purified product under vacuum.

-

Expected Yield: 70-80%

Data Summary

| Parameter | Value |

| Molecular Formula | C₇H₁₅NO₄S |

| Molecular Weight | 209.26 g/mol |

| Appearance | White crystalline solid |

| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.15 (br s, 2H, NH₂), 4.15 (q, J = 7.2 Hz, 1H, CH), 1.50 (s, 9H, C(CH₃)₃), 1.45 (d, J = 7.2 Hz, 3H, CHCH₃) |

| Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 171.5, 82.0, 55.0, 28.0, 18.5 |

| Expected IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 2980 (C-H stretch), 1730 (C=O stretch), 1340, 1160 (S=O stretch) |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The use of anhydrous DMF and careful handling of LiH are crucial for the success of this reaction to prevent the quenching of the base.

-

Side Reactions: The primary side reaction of concern is the dialkylation of sulfamide. Using a 1:1 stoichiometry of the electrophile to sulfamide helps to minimize this. If dialkylation is observed, the stoichiometry can be adjusted to use a slight excess of sulfamide.

-

Incomplete Reaction: If the reaction does not go to completion, gentle heating (40-50 °C) can be applied. However, this may also increase the likelihood of side reactions.

-

Purification: Recrystallization is generally sufficient for purification. If impurities persist, column chromatography on silica gel may be necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of tert-butyl 2-sulfamoylpropanoate. The procedure is based on a reliable nucleophilic substitution reaction and offers a practical route to this valuable building block for drug discovery and medicinal chemistry research. By following the outlined steps and considering the key experimental parameters, researchers can confidently synthesize this compound in good yield and purity.

References

-

Chisholm, J. D., & Van Vranken, D. L. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of organic chemistry, 81(15), 6467–6474. Retrieved from [Link]

-

Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Journal of Inflammation Research, 17, 3087-3101. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). N-Acyl Sulfonamides as Bioisosteres of Carboxylic Acids. Organic Letters, 9(10), 1939-1942. Retrieved from [Link]

Sources

- 1. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA [tcichemicals.com]

- 2. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to the Selective Deprotection of Tert-Butyl Sulfamoylpropanoate Esters

Introduction: The Strategic Role of Tert-Butyl Esters in Complex Syntheses

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The tert-butyl (t-Bu) ester stands out as a workhorse for the protection of carboxylic acids. Its widespread adoption is due to a favorable combination of steric bulk, which confers stability across a broad spectrum of reaction conditions—including basic hydrolysis and many nucleophilic attacks—and its clean, facile removal under specific acidic conditions.[1][2] This orthogonality is a cornerstone of multi-step synthetic strategies, such as the widely used Fmoc-based solid-phase peptide synthesis (SPPS).[1][2]

This application note provides a detailed guide for the deprotection of tert-butyl sulfamoylpropanoate esters, a moiety of interest in the development of novel chemical entities. We will delve into the underlying reaction mechanism, provide field-proven, step-by-step protocols, and offer guidance on selecting the optimal conditions to ensure high-yield and high-purity recovery of the desired carboxylic acid, while preserving the integrity of the sulfamoyl group and other sensitive functionalities.

The Deprotection Mechanism: An Acid-Catalyzed Elimination Pathway

The cleavage of a tert-butyl ester is an acid-catalyzed elimination reaction that proceeds via a unimolecular (E1) mechanism.[3][4] The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, most commonly Trifluoroacetic Acid (TFA). This initial step significantly increases the electrophilicity of the carbonyl carbon.

However, due to the exceptional stability of the resulting tertiary carbocation, the reaction proceeds via cleavage of the C-O single bond, releasing the carboxylic acid and the tert-butyl cation.[5][6] The highly stable tert-butyl cation is the central figure in this process and its fate dictates the potential for side reactions.[7] In the absence of nucleophiles, it will readily deprotonate to form isobutylene, a volatile gas that escapes the reaction mixture, driving the equilibrium towards the deprotected product.[8][9]

The sulfamoyl group (R-NH-SO₂-R') is generally stable under the acidic conditions used for t-butyl ester deprotection. Sulfonamides are robust functionalities that typically require much harsher conditions for cleavage.[10] Therefore, protocols designed for t-butyl ester removal are not expected to affect the sulfamoyl moiety, ensuring selective deprotection.

Caption: Acid-catalyzed deprotection of a t-butyl ester.

The Challenge: Reactivity of the Tert-Butyl Cation

A primary challenge during TFA-mediated deprotection is the high reactivity of the generated tert-butyl cation. This potent electrophile can alkylate any nucleophilic species present in the reaction mixture. In the context of complex molecules, particularly peptides or other drug candidates, nucleophilic side chains (e.g., methionine, tryptophan, cysteine, or tyrosine) are susceptible to unwanted tert-butylation, leading to the formation of significant impurities that can be difficult to remove.[3][11][12]

To circumvent this issue, "scavengers" are added to the reaction mixture. These are reagents that are themselves nucleophilic and are designed to react with and neutralize the tert-butyl cation, preventing it from reacting with the desired product.[13][14]

Caption: Scavengers prevent side reactions during TFA cleavage.

Experimental Protocols

Safety is paramount. Trifluoroacetic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Dichloromethane (DCM) is a volatile and potentially harmful solvent and should also be handled exclusively in a fume hood.[15]

Protocol 1: Standard Deprotection with TFA/DCM

This protocol is suitable for substrates that lack other acid-sensitive functional groups or highly nucleophilic moieties.

Materials:

-

tert-Butyl sulfamoylpropanoate ester (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the tert-butyl ester substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Add TFA to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted (e.g., 20-50% TFA in DCM) depending on the substrate's sensitivity.[16][17]

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-5 hours.[16]

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

-

Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by crystallization or flash column chromatography if necessary.

Protocol 2: Deprotection with Scavengers for Sensitive Substrates

This protocol is recommended for complex molecules, especially those containing nucleophilic amino acid residues like tryptophan, methionine, or cysteine.

Materials:

-

All materials from Protocol 1

-

Triisopropylsilane (TIS)

-

Deionized Water

-

(Optional) 1,2-Ethanedithiol (EDT) or Thioanisole

Procedure:

-

Dissolve the tert-butyl ester substrate in a minimal amount of DCM.

-

Prepare the "cleavage cocktail." A standard and highly effective cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[13] For substrates particularly prone to side reactions, other scavengers like thioanisole can be included.[12]

-

Add the cleavage cocktail to the substrate.

-

Stir the mixture at room temperature for 2-4 hours. Monitor for completion by LC-MS.

-

Once the reaction is complete, concentrate the mixture under a stream of nitrogen or via rotary evaporation (if the product is not volatile).

-

Precipitate the crude product by adding a large volume of cold diethyl ether.

-

Isolate the precipitated product by centrifugation or filtration.

-

Wash the solid product with cold diethyl ether to remove the scavengers and their byproducts.

-

Dry the product under vacuum. Further purification, typically by reverse-phase HPLC, may be required for high-purity applications like peptide synthesis.[13]

Protocol 3: Mild Deprotection with Aqueous Phosphoric Acid

This protocol offers a milder alternative for substrates that may be sensitive to the harshness of neat TFA.[18][19]

Materials:

-

tert-Butyl sulfamoylpropanoate ester (1.0 eq)

-

Toluene or DCM

-

85% Aqueous phosphoric acid (H₃PO₄)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the tert-butyl ester in toluene or DCM (approx. 0.2 M).

-

Add 85% aqueous phosphoric acid (typically 5-10 equivalents).

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours.[18]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers. Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Summary of Deprotection Protocols

| Protocol | Reagent System | Solvent | Temp. (°C) | Time (h) | Key Advantages & Considerations |

| 1. Standard | TFA (20-50%) | DCM | 20-25 | 1-5 | Robust, fast, and uses volatile reagents for easy workup.[15][16] Not suitable for substrates with other acid-labile groups or nucleophilic moieties. |

| 2. With Scavengers | TFA / H₂O / TIS (95:2.5:2.5) | None (TFA is solvent) | 20-25 | 2-4 | Essential for preventing side reactions with sensitive substrates (e.g., peptides).[13] Workup often involves precipitation. |

| 3. Mild Acid | 85% aq. H₃PO₄ (5-10 eq) | Toluene, DCM | 20-50 | 4-12 | Milder conditions, suitable for sensitive molecules.[18][19] Slower reaction times and may require heating. |

| 4. Lewis Acid | ZnBr₂ | DCM | 20-25 | 2-24 | Offers chemoselectivity for t-Bu esters over some other acid-labile groups like N-Boc or N-trityl.[20][21] |

Conclusion

The deprotection of tert-butyl sulfamoylpropanoate esters is a critical transformation that can be achieved with high efficiency and selectivity. The choice of protocol is dictated by the overall structure of the molecule. For simple, robust substrates, a standard TFA/DCM mixture provides a rapid and effective solution. For more complex molecules rich in nucleophilic functional groups, the inclusion of a scavenger cocktail is imperative to prevent the formation of deleterious side products. Finally, for substrates bearing multiple acid-sensitive protecting groups, milder conditions using phosphoric acid or a Lewis acid may provide the required selectivity. By understanding the underlying mechanism and the rationale for each protocol, researchers can confidently select and execute the optimal deprotection strategy for their specific synthetic goals.

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Available at: [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. Available at: [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. J Org Chem, 69(18), 6131-3. Available at: [Link]

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]

-

Ibrahim, M. A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. Available at: [Link]

-

Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. (n.d.). Vaia. Available at: [Link]

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. (2004). Scite. Available at: [Link]

-

Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. Available at: [Link]

-

Kumar, V., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

-

Synthesis of N -Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. (n.d.). ResearchGate. Available at: [Link]

-

Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal. Available at: [Link]

-

What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Available at: [Link]

-

Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (n.d.). ResearchGate. Available at: [Link]

-

Deprotection of sulfamides into the amines. (n.d.). ResearchGate. Available at: [Link]

-

Write the mechanism for the acid-catalyzed reaction of tert-butyl... (2023). Pearson+. Available at: [Link]

-

Mako, T. L., & Racicot, L. N. (2018). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. PMC. Available at: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available at: [Link]

-

13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Kamal, A., et al. (2011). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. Taylor & Francis. Available at: [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Available at: [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Available at: [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Available at: [Link]

-

The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. (n.d.). University of Bristol. Available at: [Link]

-

Ester Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. (n.d.). ResearchGate. Available at: [Link]

-

Recent developments in chemical deprotection of ester functional group. (n.d.). ResearchGate. Available at: [Link]

-

Wei, B., et al. (n.d.). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Publication Corporation. Available at: [Link]

-

Prevention of TFA ester formation during Boc + Acetonide deprotection. (2022). Reddit. Available at: [Link]

-

A method for the deprotection of alkylpinacolyl boronate esters. (n.d.). Semantic Scholar. Available at: [Link]

-

Guo, S., & Zhu, C. (2011). A method for the deprotection of alkylpinacolyl boronate esters. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vaia.com [vaia.com]

- 5. Acids - Wordpress [reagents.acsgcipr.org]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. eurjchem.com [eurjchem.com]

- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tert-Butyl Esters [organic-chemistry.org]

- 20. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scite.ai [scite.ai]

Application Note: Using tert-butyl 2-sulfamoylpropanoate in Peptide Synthesis

The following Application Note and Protocol guide details the use of tert-butyl 2-sulfamoylpropanoate in peptide synthesis and peptidomimetic development.

Executive Summary

tert-butyl 2-sulfamoylpropanoate (CAS: 2287298-70-6) is a specialized building block used to introduce the

-

Carboxylic Acid Bioisosteres: The N-acylsulfonamide group mimics the acidity and geometry of a carboxylic acid but with improved lipophilicity and metabolic stability.

-

Safety-Catch Linker Precursors: The sulfonamide nitrogen can be activated (via alkylation) to facilitate nucleophilic cleavage, analogous to the Kenner linker mechanism.[1]

-

Peptidomimetic Warheads: Used in the development of inhibitors (e.g., KIF18A inhibitors) where the sulfonamide acts as a key binding motif.

This guide provides high-fidelity protocols for coupling this poor nucleophile to peptide carboxylic acids and outlines its utility in solid-phase peptide synthesis (SPPS).

Chemical Profile & Mechanism[2]

The Molecule[3]

-

Structure:

-

Key Features:

-

Sulfonamide (

): A weak nucleophile requiring activated coupling conditions. -

tert-Butyl Ester (

): An acid-labile protecting group, orthogonal to base-labile groups (Fmoc) but sensitive to TFA. -

Chirality: The C2 position is chiral. Commercial reagents are often racemic unless specified as (S)- or (R)- enantiomers.

-

Mechanistic Role: The N-Acylsulfonamide Bond

The central challenge in using this reagent is the formation of the N-acylsulfonamide bond. Unlike standard amine coupling, the sulfonamide nitrogen is electron-poor (pKa ~10).

Reaction Pathway:

-

Activation: The peptide C-terminal carboxylic acid is activated (e.g., using HATU or EDC).

-

Coupling: The sulfonamide nitrogen attacks the activated carbonyl. This step is slow and often requires catalysis (DMAP) or stronger bases (DBU).

-

Result: Formation of a

linkage.

Figure 1: Reaction pathway for the synthesis of N-acylsulfonamide peptides using tert-butyl 2-sulfamoylpropanoate.

Experimental Protocols

Protocol A: Solution-Phase Coupling (Standard)

Objective: Couple tert-butyl 2-sulfamoylpropanoate to a protected amino acid or peptide fragment. Scale: 1.0 mmol

Materials:

-

Peptide/Amino Acid (Carboxyl-free, N-protected): 1.0 equiv.

-

tert-butyl 2-sulfamoylpropanoate: 1.2 – 1.5 equiv.

-

EDC

HCl: 1.5 equiv. -

DMAP (4-Dimethylaminopyridine): 1.2 equiv.

-

DCM (Dichloromethane): Anhydrous, 10 mL.

Procedure:

-

Dissolution: Dissolve the N-protected amino acid (1.0 mmol) and tert-butyl 2-sulfamoylpropanoate (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

or Ar). -

Activation: Add DMAP (1.2 mmol) followed by EDC

HCl (1.5 mmol) at 0°C.-

Note: DMAP is critical here. Unlike standard peptide coupling where it is catalytic, stoichiometric DMAP helps deprotonate the sulfonamide and stabilize the acyl-pyridinium intermediate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Monitoring: Monitor via TLC or LC-MS. The sulfonamide is a poor nucleophile; if conversion is low after 24h, add a second portion of EDC/DMAP.

-

-

Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

-

10% Citric Acid or 1M HCl (3 x 20 mL) – Critical to remove DMAP.

-

Saturated

(2 x 20 mL). -

Brine (1 x 20 mL).

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Objective: C-terminal modification of a resin-bound peptide. Context: This protocol assumes the peptide is attached to the resin via its N-terminus or a side chain (e.g., on Rink Amide resin for side-chain modification, or using a backbone linker), leaving the C-terminal carboxylate free.

Materials:

-

Resin-bound peptide (Free COOH).

-

Coupling Reagents: HATU (5 equiv), DIPEA (10 equiv).

-

Reagent: tert-butyl 2-sulfamoylpropanoate (5 equiv).[3]

-

Solvent: DMF (Anhydrous).

Procedure:

-

Pre-activation: In a vial, dissolve tert-butyl 2-sulfamoylpropanoate (5 equiv) and HATU (5 equiv) in DMF. Add DIPEA (10 equiv).

-

Critical: Pre-activation is usually for the acid. Here, we are activating the resin-bound acid. Add the HATU/DIPEA solution to the resin first, shake for 2 minutes, then add the sulfonamide?

-

Correction: Standard protocol: Add HATU/DIPEA to the resin-bound acid to form the OAt ester. Then add the sulfonamide.

-

Revised Step 1: Add HATU (5 equiv) and DIPEA (10 equiv) in DMF to the resin. Shake for 5 minutes.

-

-

Coupling: Add tert-butyl 2-sulfamoylpropanoate (5-10 equiv) dissolved in minimal DMF to the pre-activated resin.

-

Incubation: Shake at Room Temperature for 4–16 hours.

-

Optimization: For difficult couplings, use microwave irradiation (50°C, 30 mins).

-

-

Washing: Drain and wash resin with DMF (3x), DCM (3x), DMF (3x).

-

Cleavage: Treat resin with standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

-

Result: The tert-butyl ester on the propanoate will also be cleaved by TFA, yielding the 2-sulfamoylpropionic acid moiety attached to the peptide (

).

-

Protocol C: Safety-Catch Activation (Kenner-Type Strategy)

Context: If the tert-butyl 2-sulfamoylpropanoate is used to link a peptide to a solid support or as a latent reactive group. Mechanism: The N-acylsulfonamide is stable to base and acid.[6] To cleave/react, it must be activated by alkylating the sulfonamide nitrogen.[1][7]

-

Activation: Treat the N-acylsulfonamide peptide with Iodoacetonitrile (20 equiv) and DIPEA (10 equiv) in NMP for 24 hours.

-

Chemical Change:[8] The N-H becomes N-CH2CN. The bond becomes highly susceptible to nucleophilic attack.

-

-

Displacement: Add a nucleophile (e.g., amine, hydrazine, or hydroxide) to cleave the bond.

- .

Data Summary & Troubleshooting

Comparison of Activation Methods

| Coupling Reagent | Base | Reaction Time | Yield | Notes |

| EDC / DMAP | DMAP (Stoichiometric) | 12-24 h | High | Best for solution phase. DMAP removal requires acid wash. |

| HATU / DIPEA | DIPEA | 4-16 h | Med-High | Preferred for SPPS. Expensive. |

| PyBOP / DIPEA | DIPEA | 12-24 h | Medium | Generates carcinogenic HMPA byproduct (if using BOP); PyBOP is safer. |

| CDI | None | 24 h | Low | Moisture sensitive. Not recommended for this specific sulfonamide. |

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Coupling

-

Cause: Low nucleophilicity of the sulfonamide nitrogen.

-

Solution:

-

Switch to EDC/DMAP in DCM (Solution phase). The pyridinium intermediate is more reactive toward sulfonamides.

-

Increase concentration. Run the reaction at 0.5 M or higher.

-

Double couple. Repeat the activation and addition steps.

-

Issue 2: Racemization

-

Cause: Over-activation of the peptide C-terminus (formation of oxazolone).

-

Solution: Use HOAt or Oxyma as an additive with EDC or DIC. Avoid high temperatures during coupling.

Issue 3: Solubility

-

Cause: The sulfonamide reagent may be poorly soluble in pure DCM.

-

Solution: Use a DCM/DMF (4:1) mixture.

References

-

Kenner, G. W., et al. (1971).[1] "Safety-Catch Linkers in Peptide Synthesis." Chemical Communications. Link

-

Ingenito, R., et al. (2002). "Solid-Phase Synthesis of N-Acylsulfonamides." Organic Letters, 4(7), 1187–1190. Link

-

Vertex Pharmaceuticals. (2020). "KIF18A Inhibitors and Methods of Use." WO2020132648A1. (Demonstrates coupling of 2-sulfamoylpropanoate analogs). Link

-

Sigma-Aldrich. "tert-butyl 2-sulfamoylpropanoate Product Detail." Link

Diagram: Workflow for N-Acylsulfonamide Synthesis

Figure 2: Decision tree and workflow for coupling tert-butyl 2-sulfamoylpropanoate.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. 2287298-70-6|tert-Butyl 2-sulfamoylpropanoate|BLD Pharm [bldpharm.com]

- 3. 기타수입시약 > tert-butyl 2-sulfamoylpropanoate | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 4. 1590595 | Sigma-Aldrich [sigmaaldrich.com]

- 5. danabiosci.com [danabiosci.com]

- 6. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis [mdpi.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20230151432A1 - Kif18a inhibitors for treatment of neoplastic diseases - Google Patents [patents.google.com]

Application Notes and Protocols for Coupling Reactions Involving tert-Butyl 2-Sulfamoylpropanoate

Introduction: Strategic Utility of tert-Butyl 2-Sulfamoylpropanoate in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures with high precision is paramount. tert-Butyl 2-sulfamoylpropanoate is a versatile building block, uniquely poised for the synthesis of novel scaffolds. Its value lies not in direct, one-pot cross-coupling reactions, but rather as a strategic precursor to highly reactive intermediates, primarily four-membered cyclic sulfonamides known as β-sultams.

The inherent strain of the β-sultam ring system renders it susceptible to a variety of transformations, most notably nucleophilic ring-opening. This reactivity provides a powerful platform for the introduction of diverse functional groups, effectively "coupling" the sulfamoylpropanoate backbone with a range of molecular fragments. Furthermore, the tert-butyl ester moiety serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions in later synthetic stages, adding another layer of synthetic utility.[1][2] The sulfamoyl group itself is a key pharmacophore in numerous clinically approved drugs.

This guide provides a detailed exploration of a primary application of tert-butyl 2-sulfamoylpropanoate: its conversion to a β-sultam intermediate and subsequent use in coupling reactions via nucleophilic ring-opening. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles and practical methodologies.

Part 1: Intramolecular Cyclization to a β-Sultam Intermediate

The first critical transformation of tert-butyl 2-sulfamoylpropanoate is an intramolecular cyclization to form a tert-butyl-substituted β-sultam. This reaction proceeds via the formation of a more reactive sulfamoyl species, typically a sulfamoyl chloride, followed by an intramolecular nucleophilic attack to close the four-membered ring.

Causality Behind Experimental Choices

The conversion of the sulfamoyl group (-SO₂NH₂) into a sulfamoyl chloride (-SO₂Cl) is a key activating step. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose. The subsequent cyclization is typically promoted by a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine), which facilitates the deprotonation of the sulfonamide nitrogen, enhancing its nucleophilicity for the ring-closing step. The choice of solvent is also critical; a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid side reactions with the reactive sulfamoyl chloride intermediate.

Experimental Workflow: Cyclization

Caption: Workflow for the synthesis of the β-sultam intermediate.

Detailed Protocol 1: Synthesis of tert-Butyl 3-Oxo-1,2-thiazetidine-4-carboxylate 1,1-dioxide

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add tert-butyl 2-sulfamoylpropanoate (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

-

Activation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the formation of the sulfamoyl chloride intermediate by thin-layer chromatography (TLC) if a suitable method is available.

-

Cyclization: Slowly add triethylamine (2.5 eq) dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by slowly adding water. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl-substituted β-sultam.

Part 2: Coupling via Nucleophilic Ring-Opening of the β-Sultam

The strained four-membered ring of the β-sultam is a potent electrophile, susceptible to attack by a wide range of nucleophiles. This ring-opening reaction results in the formation of a new covalent bond, effectively coupling the nucleophile to the sulfonamide backbone.[3][4][5][6][7]

Mechanistic Insight: S-N Bond Cleavage

Nucleophilic attack on β-sultams typically occurs at the sulfur atom, leading to the cleavage of the S-N bond.[8] This is in contrast to the analogous β-lactams, where attack at the carbonyl carbon is more common. The high reactivity of the S-N bond in β-sultams is attributed to the significant ring strain.

Caption: General workflow for the nucleophilic ring-opening of a β-sultam.

Detailed Protocol 2: Amine Coupling via Ring-Opening

This protocol describes a general procedure for the coupling of a primary or secondary amine with the β-sultam intermediate.

-

Reaction Setup: In a clean, dry vial, dissolve the tert-butyl-substituted β-sultam (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (0.2 M).

-

Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq). For less reactive amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) may be beneficial.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for less nucleophilic amines.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC to yield the desired ring-opened sulfonamide.

Substrate Scope and Considerations

A wide variety of nucleophiles can be employed in the ring-opening of β-sultams, leading to a diverse array of coupled products.

| Nucleophile Class | Resulting Product | Typical Conditions |

| Primary/Secondary Amines | Substituted β-amino sulfonamides | Room temperature, THF or DMF |

| Alcohols/Phenols | β-sulfonamido esters/ethers | May require a base (e.g., NaH) |

| Thiols | β-sulfonamido thioethers | Room temperature, often with a mild base |

| Organometallic Reagents | Carbon-substituted sulfonamides | Requires careful control of conditions |

Part 3: Further Transformations and Palladium-Catalyzed Cross-Coupling

The acyclic sulfonamide products obtained from the ring-opening of β-sultams are themselves valuable intermediates for further functionalization. For instance, if the coupled nucleophile contains a suitable handle (e.g., an aryl halide), the resulting product can be subjected to standard palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations.[9][10][11][12]

Moreover, there are precedents for palladium-catalyzed intramolecular C-H activation and arylation of sulfonamides to construct fused ring systems.[5] This suggests that with appropriate substrate design, the initial β-sultam can serve as a linchpin for the assembly of complex, polycyclic sulfonamide-containing molecules.

Conclusion

tert-Butyl 2-sulfamoylpropanoate is a strategic starting material whose synthetic potential is unlocked through a two-step sequence involving intramolecular cyclization to a reactive β-sultam intermediate, followed by a coupling reaction via nucleophilic ring-opening. This approach provides a versatile and powerful platform for the synthesis of a wide range of functionalized sulfonamides, which are of significant interest in medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this chemistry in their synthetic endeavors.

References

-

Alcaraz, L., et al. (2003). Palladium-Catalyzed Intermolecular Coupling of Aryl Chlorides and Sulfonamides under Microwave Irradiation. Organic Letters. Available at: [Link]

-

Chen, J., et al. (2018). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. Available at: [Link]

-

Mondal, S., & Debnath, S. (2013). Synthesis of Cyclic Sulfonamides via Pd-Catalyzed Intramolecular Coupling Reaction: An Expedient Approach to Polycyclic Sultams. Synfacts. Available at: [Link]

-

Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry. Available at: [Link]

-

Egli, M., et al. (2009). Catalytic asymmetric synthesis of beta-sultams as precursors for taurine derivatives. Chemistry. Available at: [Link]

-

Zajac, M., & Peters, R. (2007). Catalytic Asymmetric Formation of β-Sultams. Organic Letters. Available at: [Link]

-

Williams, A., & Douglas, K. T. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Williams, A., & Douglas, K. T. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Page, M. I., et al. (2006). Comparison of the mechanisms of reactions of β lactams and β-sultams, including their reactions with some serine enzymes. Journal of Physical Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sultam synthesis. Retrieved from [Link]

- Page, M. I. (2006). The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. Mini-Reviews in Organic Chemistry.

-

Du Bois, J., & Espino, C. G. (2005). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research. Available at: [Link]

-

Fokin, A. A., & Du Bois, J. (2005). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. Organic Letters. Available at: [Link]

-

Gordeev, M. F., et al. (1997). Solid-Phase Synthesis of beta-Sultams. The Journal of Organic Chemistry. Available at: [Link]

-

Williams, A., & Douglas, K. T. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society. Available at: [Link]

- TBHP in Cross-Coupling Reactions. (2022). IntechOpen.

-

Page, M. I., & Morley, T. J. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. Current Medicinal Chemistry. Available at: [Link]

- Sokolov, V. V., et al. (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv.

-

Padwa, A., et al. (2004). Rhodium(II)-Catalyzed Aziridination of Allyl-Substituted Sulfonamides and Carbamates. The Journal of Organic Chemistry. Available at: [Link]

-

Wehn, P. M., & Du Bois, J. (2003). Stereochemical Models for Rh-Catalyzed Amination Reactions of Chiral Sulfamates. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Gini, A., et al. (2024). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Molecules. Available at: [Link]

- Bentham Science. (2013). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses.

- Espacenet. (2004). CN1528761A - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.

- Organic Syntheses. (2021). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines.

- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.

- MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- Pelletier, G. (2024). Fun With Unusual Functional Groups: Sulfamates, Phosphoramidates, and Di-tert-butyl Silanols. The Journal of Organic Chemistry.

- Horeglad, P., et al. (2020). Reactions of β‐keto sulfones with t‐butyl aluminum compounds: Reinvestigation of tri‐t‐butyl aluminum synthesis. Applied Organometallic Chemistry.

Sources

- 1. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. Solid-Phase Synthesis of beta-Sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides [beilstein-journals.org]

- 6. Sultam synthesis [organic-chemistry.org]

- 7. Catalytic asymmetric synthesis of beta-sultams as precursors for taurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09219B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Access to biaryl sulfonamides by palladium-catalyzed intramolecular oxidative coupling and subsequent nucleophilic ring opening of heterobiaryl sultams with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]

Tert-butyl ester cleavage methods for sulfamoyl compounds

Application Note: Tert-Butyl Ester Cleavage in Sulfamoyl Compounds

Introduction & Scope

The cleavage of tert-butyl esters is a routine transformation in organic synthesis, typically achieved via acidolysis to release the free carboxylic acid and isobutylene. However, when the substrate contains a sulfamoyl moiety (sulfonamide,

While sulfonamides are generally stable to acidic hydrolysis, the nitrogen atom retains significant nucleophilicity.[1] The liberation of the highly electrophilic tert-butyl cation (

This guide details three protocols tailored to mitigate this risk, ranging from standard high-throughput methods to specialized conditions for acid-sensitive substrates.

Mechanistic Insight & Risk Assessment

The cleavage follows an

-

The Ideal Path: The

-Bu -

The Pathological Path (Sulfamoyl Interference): The sulfonamide nitrogen attacks the

-Bu

Critical Control Point: The lifespan of the

Figure 1: Mechanistic divergence during deprotection. The addition of scavengers (green path) is essential to outcompete the sulfonamide side-reaction (red path).

Scavenger Selection Matrix

For sulfamoyl compounds, "Standard" cleavage cocktails (e.g., neat TFA) are often insufficient.

| Scavenger | Role | Recommended Conc. | Best For |

| Triethylsilane (TES) | Hydride donor; quenches cation to isobutane. | 2.5% - 5% v/v | First Choice. Clean, non-odorous, volatile byproduct. |

| Water | Nucleophile; forms t-butanol. | 2.5% - 5% v/v | General purpose. Essential for hydrolysis kinetics. |

| Thioanisole | Soft nucleophile. | 5% v/v | Substrates with Met/Trp residues prone to alkylation. |

| 1,2-Ethanedithiol (EDT) | Potent nucleophile. | 2.5% v/v | Last Resort. Highly malodorous; use only if TES fails. |

Experimental Protocols

Protocol A: The "Gold Standard" (TFA + Scavengers)

Best for: Robust substrates where the primary concern is N-alkylation.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES).

-

Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration 0.1 M).

-

Expert Tip: Do not use neat TFA initially. Dilution in DCM moderates the exotherm and allows better mixing of scavengers before the acid spike.

-

-

Scavenger Addition: Add Triethylsilane (3.0 equiv) and Water (3.0 equiv). Stir for 5 minutes.

-

Acidolysis: Add TFA dropwise.

-

Ratio: Final solvent composition should be approximately DCM:TFA:TES:H2O (50:45:2.5:2.5) .

-

-

Reaction: Stir at room temperature.

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the t-butyl singlet (~1.4 ppm in NMR) and the

Da mass adduct (indicating

-

-

Workup:

-

Concentrate the mixture in vacuo (do not heat above 40°C).

-

Co-evaporate with toluene (

) to remove residual TFA. -

Purification: If

-alkylated impurity is observed (<5%), triturating the solid with diethyl ether often removes the lipophilic impurity, leaving the pure acid product.

-

Protocol B: The "Lewis Acid" Method (ZnBr₂)

Best for: Acid-sensitive substrates (e.g., presence of Trityl, N-Boc, or acid-labile linkers) where TFA is too harsh.

Reagents: Zinc Bromide (

-

Preparation: Suspend anhydrous

(5.0 equiv) in DCM. -

Activation: Add the substrate (1.0 equiv) to the suspension.

-

Reaction: Stir vigorously at room temperature for 4–24 hours.

-

Workup:

-

Add water to quench the Lewis acid.

-

Extract the aqueous layer with DCM (

). -

Wash combined organics with 1M HCl (to remove Zn salts) and Brine.

-

Dry over

and concentrate.

-

Protocol C: The "Precipitation" Method (HCl/Dioxane)

Best for: Isolating the product as a clean hydrochloride salt without chromatography.

Reagents: 4M HCl in 1,4-Dioxane.

-

Reaction: Dissolve substrate in a minimum amount of dry 1,4-dioxane. Add 4M HCl in dioxane (10-20 equiv).

-

Conditions: Stir at room temperature.

-

Note: HCl cleavage is slower than TFA. If reaction stalls, heat to 40°C.

-

-

Isolation: The deprotected carboxylic acid (or amino-acid salt) often precipitates directly from the dioxane solution.

-

Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| +56 Da Mass Peak | Increase TES loading to 5-10%. Switch to Protocol A. | |

| Incomplete Cleavage | Steric hindrance or insufficient acid | Increase temperature to 35°C. Ensure TFA is fresh (dry). |

| "Sticky" Oil Product | Trapped TFA/Salts | Dissolve in minimal MeOH, precipitate into cold Et₂O/Heptane (1:1). |

| Desulfamoylation | Acid-catalyzed hydrolysis (Rare) | Switch to Protocol B ( |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[7] (Standard Reference for functional group stability).

-

Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[10] Int. J. Pept.[10][11] Protein Res.[11][12]1978 , 12, 258–268.[10][11] Link (Foundational study on scavengers).

-

Wu, Y.-Q.; Limburg, D. C.; Wilkinson, D. E.; Vaidya, M. J.; Hamilton, G. S. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Lett.[7]2000 , 41, 2847–2849.[7] Link (Protocol B source).

-

Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[13] J. Pept.[10][12][13] Res.2001 , 58, 338–341.[12][13][14] Link (Discusses HCl selectivity and kinetics).

Sources

- 1. Sulfinamide Crossover Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scite.ai [scite.ai]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]

- 8. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bristol.ac.uk [bristol.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of tert-Butyl 2-Sulfamoylpropanoate

Executive Summary & Core Reaction Pathway

The Challenge:

Synthesizing tert-butyl 2-sulfamoylpropanoate requires navigating a chemical paradox: you must introduce a highly polar, robust sulfonamide group (

The Solution: This guide prioritizes the Strecker Synthesis followed by Mild Vilsmeier-Haack Activation . This route avoids strong acidic conditions and maximizes yield by isolating stable intermediates.

Visual Workflow (DOT Diagram)

Caption: Optimized synthetic pathway minimizing acid exposure. The transition from Sulfonate Salt to Sulfonyl Chloride is the critical yield-determining step.

Detailed Experimental Protocol

Phase 1: Formation of the Sulfonate Salt (Strecker Reaction)

Objective: Convert the alkyl bromide to a water-soluble sulfonate salt.

Reagents:

-

tert-Butyl 2-bromopropionate (1.0 equiv)

-

Sodium sulfite (